Gusperimus trihydrochloride, (R)-

Vue d'ensemble

Description

Gusperimus trihydrochloride, ®-, is an immunosuppressive drug derived from the naturally occurring HSP70 inhibitor spergualin. It is known for its ability to inhibit the interleukin-2-stimulated maturation of T cells, thereby preventing the growth of activated naive CD4 T cells . This compound has been developed and used primarily for its immunosuppressive properties in various clinical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Gusperimus trihydrochloride is synthesized through a series of chemical reactions involving the modification of spergualinThe reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of Gusperimus trihydrochloride involves large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing production costs. The production methods are optimized to ensure consistent quality and compliance with regulatory standards .

Analyse Des Réactions Chimiques

Types of Reactions

Gusperimus trihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often require controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Gusperimus trihydrochloride. These derivatives may exhibit different pharmacological properties and are often studied for their potential therapeutic applications .

Applications De Recherche Scientifique

Gusperimus trihydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the effects of immunosuppressive agents on chemical reactions and molecular interactions.

Biology: It is used to investigate the mechanisms of T cell maturation and the role of HSP70 inhibitors in cellular processes.

Industry: It is used in the development of new immunosuppressive drugs and therapeutic agents.

Mécanisme D'action

Gusperimus trihydrochloride exerts its effects by binding to a regulatory C-terminal motif on heat shock proteins Hsc70 and Hsp90. This binding reduces the nuclear translocation of the nuclear factor κB (NF-κB) transcription factor, inhibiting the proliferation and activation of T cells, B cells, monocytes, and dendritic cells . Additionally, it inhibits Akt kinase, affecting cellular survival, cell cycle, and metabolism .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Dibutylhexamethylenediamine

- Acetyl hexapeptide-3

Uniqueness

Gusperimus trihydrochloride is unique due to its specific mechanism of action involving the inhibition of HSP70 and HSP90, which distinguishes it from other immunosuppressive agents. Its ability to inhibit multiple arms of the immune system through various molecular pathways makes it a valuable compound in both research and clinical applications .

Activité Biologique

Gusperimus trihydrochloride, a derivative of the antitumor antibiotic spergualin, is an immunosuppressive agent primarily used to inhibit T cell maturation and function. Its biological activity is of significant interest due to its potential therapeutic applications in various hyperreactive inflammatory diseases and conditions requiring immunosuppression.

Gusperimus functions by inhibiting interleukin-2 (IL-2)-stimulated T cell maturation, particularly affecting the transition of naive CD4 T cells into effector T cells. This inhibition is crucial for controlling immune responses in conditions such as autoimmune diseases and transplant rejection. The compound's unique mechanism involves modulation of the heat shock protein 70 (HSP70) pathway, which is essential for protein folding and cellular stress responses.

Biological Activity Summary

| Biological Activity | Description |

|---|---|

| T Cell Maturation | Inhibits IL-2 stimulated maturation, preventing growth of activated naive CD4 T cells. |

| Autoimmune Diseases | Potential treatment for conditions like rheumatoid arthritis, lupus erythematosus, and multiple sclerosis. |

| Transplant Rejection | Used to prevent graft-versus-host disease and transplant rejection. |

| Neurological Disorders | Proposed benefits in amyotrophic lateral sclerosis (ALS) with anecdotal evidence but lacking controlled studies. |

Clinical Applications

- Autoimmune Disorders : Gusperimus has shown promise in treating autoimmune diseases, with case studies indicating effective responses in patients resistant to conventional therapies.

- Transplantation : The drug's immunosuppressive properties make it a candidate for preventing transplant rejection, as noted in various clinical reports.

- Neurological Conditions : While there are anecdotal reports suggesting benefits in ALS patients, comprehensive clinical trials are needed to establish efficacy.

Case Studies

- A study involving patients with granulomatosis with polyangiitis demonstrated significant improvement when treated with Gusperimus after failing other treatments .

- Anecdotal evidence from multiple sclerosis patients indicates varied responses, highlighting the need for further research to understand its full potential and risks .

Side Effects and Safety Profile

Gusperimus is associated with several side effects, including:

- Dysgeusia (altered taste sensation)

- Drug-induced leukopenia

- Increased susceptibility to infections

Long-term risks related to malignancies are not yet fully understood but warrant caution similar to other potent immunosuppressants .

Comparison with Similar Compounds

| Compound | Mechanism of Action | Therapeutic Use |

|---|---|---|

| Spergualin | HSP70 inhibition | Antitumor activity |

| Ciclosporin | Calcineurin inhibition | Organ transplantation |

| Tacrolimus | Calcineurin inhibition | Organ transplantation |

Gusperimus stands out due to its specific targeting of T cell maturation pathways, offering a more tailored approach compared to broader immunosuppressive agents like ciclosporin and tacrolimus.

Future Directions

Research is ongoing to explore additional therapeutic applications of Gusperimus beyond autoimmune disorders and transplant rejection. Investigations into its potential role in treating other inflammatory conditions and neurological disorders may yield new insights into its utility.

Propriétés

IUPAC Name |

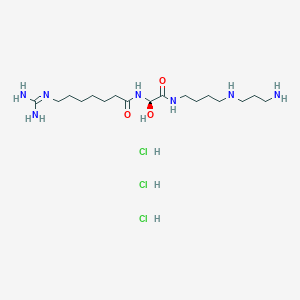

N-[(1R)-2-[4-(3-aminopropylamino)butylamino]-1-hydroxy-2-oxoethyl]-7-(diaminomethylideneamino)heptanamide;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H37N7O3.3ClH/c18-9-7-11-21-10-5-6-12-22-15(26)16(27)24-14(25)8-3-1-2-4-13-23-17(19)20;;;/h16,21,27H,1-13,18H2,(H,22,26)(H,24,25)(H4,19,20,23);3*1H/t16-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSPHUWXYSZPBG-UFRNLTNDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN=C(N)N)CCC(=O)NC(C(=O)NCCCCNCCCN)O.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCCN=C(N)N)CCC(=O)N[C@@H](C(=O)NCCCCNCCCN)O.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H40Cl3N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220442-79-5 | |

| Record name | Gusperimus trihydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220442795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GUSPERIMUS TRIHYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W90471621Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.